molecular formula C11H20N4O B2377609 1-{1-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine CAS No. 1249814-83-2

1-{1-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine

Cat. No. B2377609
CAS RN: 1249814-83-2
M. Wt: 224.308
InChI Key: FYYGURSDYVIEFG-UHFFFAOYSA-N
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Description

The compound “1-{1-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine” is a complex organic molecule that contains a piperazine ring and a 1,2,4-oxadiazole ring. Piperazine rings are common in many pharmaceutical drugs due to their wide range of biological and pharmaceutical activity . The 1,2,4-oxadiazole ring is a heterocyclic compound containing one oxygen atom and two nitrogen atoms, and it’s known for its use in the creation of various pharmaceuticals.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a piperazine ring and a 1,2,4-oxadiazol-5-yl ring. The exact structure would need to be determined through spectroscopic techniques like IR, 1H NMR, 13C NMR, and mass spectral technique .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which it is reacted. Piperazine derivatives are known to undergo a variety of reactions, including cyclization, ring opening, and intermolecular cycloaddition .

Scientific Research Applications

Synthesis and Characterization

  • Compounds related to 1-{1-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine have been synthesized and characterized for their structural properties. For instance, Sharma et al. (2014) synthesized a series of carbazole derivatives involving similar structural motifs, focusing on their UV, FT-IR, 1H-NMR, and MS spectral studies and elemental analysis (Sharma, Kumar, & Pathak, 2014).

Biological Evaluation

  • Various derivatives have been evaluated for their antibacterial, antifungal, and anticancer activities. For example, Sharma et al. (2014) discovered significant antibacterial and antifungal activity in some derivatives, particularly on the Human Breast Cancer Cell Line MCF7 (Sharma, Kumar, & Pathak, 2014).
  • Rajkumar et al. (2014) screened similar compounds for in vitro antimicrobial studies, finding excellent antibacterial and antifungal activities compared to standard drugs (Rajkumar, Kamaraj, & Krishnasamy, 2014).

Chemical Synthesis Techniques

  • Microwave-assisted synthesis techniques have been used to create hybrid molecules containing similar structures. Başoğlu et al. (2013) reported the use of this technique for synthesizing compounds with antimicrobial, antilipase, and antiurease activities (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).

Antifungal and Antimicrobial Properties

  • The synthesis of optically active antifungal azoles involving similar structural elements has been explored. Upadhayaya et al. (2004) synthesized compounds demonstrating significant antifungal activity against a variety of fungal cultures (Upadhayaya, Sinha, Jain, Kishore, Chandra, & Arora, 2004).
  • Novel derivatives have been evaluated for their in vitro antimicrobial activities. For example, Patel et al. (2012) synthesized and assessed the efficacy of a new series of compounds against bacterial and fungal strains (Patel, Patel, Kumari, & Chikhalia, 2012).

Anticonvulsant Activity

  • Some derivatives have been synthesized to meet the structural requirements essential for anticonvulsant properties. Harish et al. (2014) confirmed the anticonvulsant activity of certain compounds through maximal electroshock seizure methods (Harish, Mohana, Mallesha, & Veeresh, 2014).

Future Directions

The future directions for research on this compound could include further exploration of its potential uses in pharmaceuticals, given the known biological activity of many piperazine and 1,2,4-oxadiazole derivatives .

properties

IUPAC Name

5-(1-piperazin-1-ylethyl)-3-propan-2-yl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4O/c1-8(2)10-13-11(16-14-10)9(3)15-6-4-12-5-7-15/h8-9,12H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYYGURSDYVIEFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=N1)C(C)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{1-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine

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